molecular formula C11H15N3 B2481264 (1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 2223079-15-8

(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B2481264
CAS No.: 2223079-15-8
M. Wt: 189.262
InChI Key: XGYLNFROGJGHOX-UWVGGRQHSA-N
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Description

(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a methylpyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the diazabicycloheptane core, which can be achieved through a series of cyclization reactions.

    Substitution Reaction: The methylpyridinyl group is introduced via a substitution reaction, where a suitable pyridine derivative is reacted with the diazabicycloheptane core under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction progress.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diazabicyclo[2.2.1]heptane: A structurally related compound without the methylpyridinyl substituent.

    3-Methylpyridine: A simpler pyridine derivative with a methyl group at the 3-position.

    Pyridine Derivatives: Various pyridine derivatives with different substituents.

Uniqueness

(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[221]heptane is unique due to its combination of a diazabicycloheptane core and a methylpyridinyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1S,4S)-2-(3-methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-5-12-3-2-11(8)14-7-9-4-10(14)6-13-9/h2-3,5,9-10,13H,4,6-7H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYLNFROGJGHOX-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CC3CC2CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1)N2C[C@@H]3C[C@H]2CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2223079-15-8
Record name (1S,4S)-2-(3-methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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